![molecular formula C12H14N4OS B5537834 1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)

1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

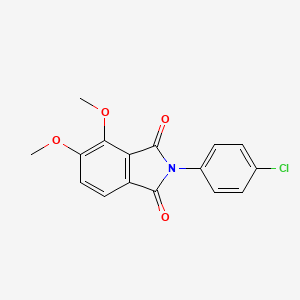

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the thioether linkage, and the ethylphenyl group. The tetrazole ring is planar due to the presence of two double bonds and one single bond in the five-membered ring. The sulfur atom in the thioether group is sp3 hybridized, leading to a tetrahedral geometry around the sulfur atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The tetrazole ring is known to participate in various reactions such as substitution and addition reactions. The thioether group can undergo oxidation reactions. The phenyl ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For instance, the presence of the polar tetrazole group could increase its solubility in polar solvents. The presence of the aromatic phenyl ring could contribute to its UV-Vis absorption properties .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Cambridge ID 7087634 has shown promise as an anticancer agent . Specifically, a derivative containing the 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons (compound 6q) demonstrated potent tubulin polymerization inhibitory activity. It effectively suppressed tubulin assembly, leading to cell cycle arrest in the G2/M phase. Additionally, compound 6q induced apoptosis in A549 lung cancer cells and exhibited growth inhibitory effects against A549, MCF-7, and HepG2 cell lines .

Microtubule Interactions

The same compound (6q) interacts with microtubules by binding tightly to the colchicine site of tubulin. Its mechanism of action resembles that of established microtubule-targeting agents. This finding opens avenues for further optimization and development of 6q as a potential anticancer drug .

Tubulin Polymerization Inhibition

Cambridge ID 7087634 derivatives, including compound 6q, inhibit tubulin polymerization. This property is crucial for disrupting microtubule dynamics, which plays a pivotal role in cell division and migration .

Data Science and AI Applications

Beyond its biological activities, the broader field of data science and artificial intelligence (AI) also benefits from compounds like Cambridge ID 7087634. The Cambridge Centre for Data-Driven Discovery (C2D3) brings together expertise to explore data science and AI applications, potentially including drug discovery and molecular modeling .

Chemical Education and Research

Understanding the synthesis, properties, and applications of compounds like Cambridge ID 7087634 contributes to chemical education and research. Researchers can use this compound as a case study to illustrate principles of drug design, molecular interactions, and structure-activity relationships .

Wirkmechanismus

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-3-9-4-6-10(7-5-9)11(17)8-18-12-13-14-15-16(12)2/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAIAFHWWPKOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7087634 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)

![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)

![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)

![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)

![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)